8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
CAS No.: 35296-14-1
Cat. No.: VC2267947
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35296-14-1 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
| Standard InChI Key | BNUHTBRIFCCBFM-UHFFFAOYSA-N |
| SMILES | C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O |
| Canonical SMILES | C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O |
Introduction
Chemical Properties and Structure
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one possesses a well-defined set of chemical properties that characterize its molecular identity and behavior. The compound's essential chemical information is summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 35296-14-1 |
| IUPAC Name | 8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| Exact Mass | 245.141579 g/mol |
| Standard InChI | InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
| Standard InChIKey | BNUHTBRIFCCBFM-UHFFFAOYSA-N |
| SMILES | C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O |
| Canonical SMILES | C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O |
| PubChem Compound ID | 21823585 |
The molecular structure of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one features a spirocyclic system at its core. This spirocyclic arrangement consists of two rings sharing a single carbon atom (the spiro carbon). One of these rings is a lactone (cyclic ester) containing an oxygen atom, while the other is a piperidine ring containing a nitrogen atom. The nitrogen atom of the piperidine ring is substituted with a benzyl group, which consists of a methylene linker attached to a phenyl ring.
The structural complexity of this molecule arises from its three-dimensional arrangement, as the spiro carbon creates a perpendicular orientation between the two ring systems. This unique spatial arrangement contributes to the compound's potential for specific interactions with biological targets and its utility in organic synthesis.
According to spectroscopic data, 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one has been characterized using various techniques, including KBr wafer analysis as documented in the SpectraBase database . This spectroscopic characterization helps confirm the compound's structural identity and purity, essential information for researchers utilizing this compound in their studies.
Spectroscopic Data and Characterization
Spectroscopic characterization plays a crucial role in confirming the identity, purity, and structural features of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one. According to the search results, spectroscopic data for this compound has been recorded and is available in databases such as SpectraBase, which lists the compound with ID 8q5te9Rgi95 .
The spectroscopic characterization of this compound has been performed using infrared (IR) spectroscopy, specifically employing the KBr wafer technique. This method involves dispersing the compound in potassium bromide (KBr) and forming a thin wafer or disk for IR analysis . The resulting IR spectrum provides valuable information about the functional groups present in the molecule, including the characteristic carbonyl (C=O) stretching vibration of the lactone group, as well as vibrations associated with the aromatic ring of the benzyl substituent.
In addition to IR spectroscopy, comprehensive characterization of this compound would typically involve other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These techniques collectively provide a complete picture of the compound's structural features and purity.
NMR spectroscopy, particularly 1H NMR and 13C NMR, would reveal the chemical environments of the various hydrogen and carbon atoms in the molecule, respectively. The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl linker, and the various protons of the spirocyclic ring system. Similarly, 13C NMR would provide information about the carbon atoms, including the distinctive carbonyl carbon of the lactone group.
Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that are consistent with its structure. The exact mass of 245.141579 g/mol, as reported in the search results, would be verified through high-resolution mass spectrometry .
Comparative Analysis with Related Compounds
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one belongs to a family of structurally related compounds that share similar spirocyclic frameworks with varying substitution patterns. Analyzing these related compounds provides valuable context for understanding the structural diversity within this chemical class and how structural modifications might influence properties and potential applications.
| Compound Name | CAS Number | Structural Relationship | Similarity Score |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride | 374794-92-0 | Lacks benzyl group, present as HCl salt | Not specified |
| 1-Oxa-8-azaspiro[4.5]decane hydrochloride | 133382-42-0 | Lacks carbonyl group and benzyl group | 0.76 |
| 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride | 3123-97-5 | Carbonyl at different position, lacks benzyl group | 0.75 |
| 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 5053-14-5 | Contains additional nitrogen atom in the structure | Not directly comparable |
| 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 5053-06-5 | Contains additional nitrogen atom and phenethyl instead of benzyl group | 0.94 |
| 8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one | 1432681-74-7 | Different arrangement of atoms in spirocyclic system | Not directly comparable |
The structural variations among these related compounds primarily involve modifications to the nitrogen substituent (benzyl vs. other groups), the presence or absence of additional heteroatoms, and alterations in the position of functional groups within the spirocyclic framework .
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